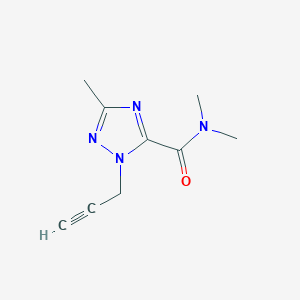![molecular formula C20H19NO2 B12546406 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 171922-16-0](/img/structure/B12546406.png)
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a complex organic compound with the molecular formula C20H19NO2. This compound is characterized by its unique structure, which includes a pentynoic acid backbone and a diphenylmethyleneamino group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-pentynoic acid with diphenylmethyleneamine under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets. The diphenylmethyleneamino group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- 4-Pentynoic acid, 2-[(phenylmethylene)amino]-, ethyl ester
Uniqueness
4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the diphenylmethyleneamino group differentiates it from other similar compounds, providing unique interactions and applications in scientific research.
Properties
CAS No. |
171922-16-0 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylideneamino)pent-4-ynoate |
InChI |
InChI=1S/C20H19NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h1,5-10,12-15,18H,4,11H2,2H3 |
InChI Key |
NRSOKXSYKBYBOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
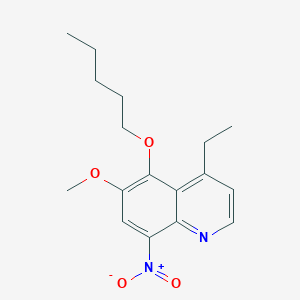
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
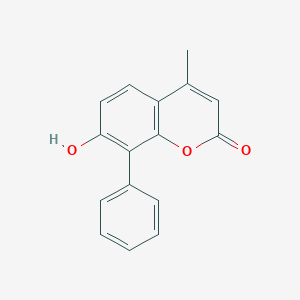
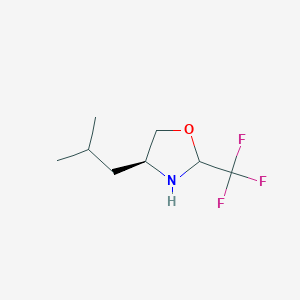
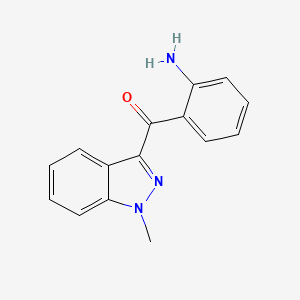
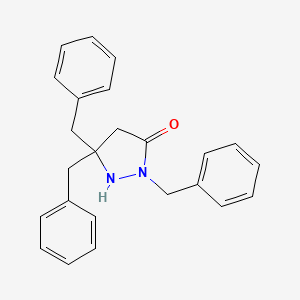
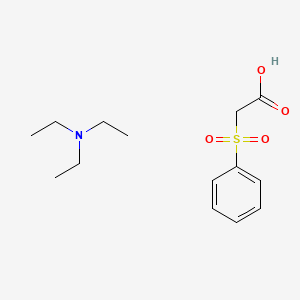
![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
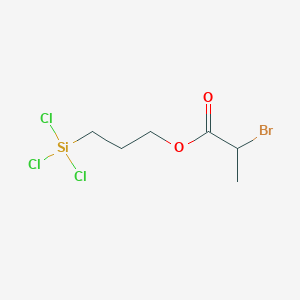
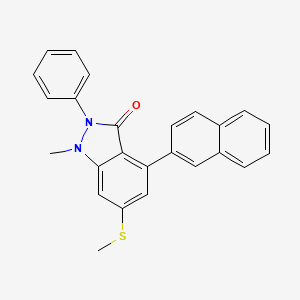
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
